

# Application Notes & Protocols for SAP6 Assays

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## Compound of Interest

Compound Name: SAP6

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## Introduction

Secreted Aspartyl Protease 6 (**SAP6**) is a key virulence factor expressed by the fungal pathogen *Candida albicans*, particularly during tissue invasion.<sup>[1][2]</sup> It plays a significant role in the host-pathogen interaction by modulating host immune responses.<sup>[1][3]</sup> **SAP6** interacts with host cells through at least two distinct mechanisms: proteolytic activation of Protease-Activated Receptor 2 (PAR2) and binding to host cell integrins via its RGD (Arginine-Glycine-Aspartic acid) motif.<sup>[3][4]</sup> These interactions trigger downstream signaling cascades, leading to inflammatory cytokine production and disruption of epithelial barrier function.<sup>[3][4]</sup> Furthermore, **SAP6** can impair neutrophil function, a critical component of the innate immune response against fungal infections.<sup>[1]</sup>

These application notes provide a detailed overview and standard operating procedures (SOPs) for assays designed to investigate the biological functions of **SAP6** and to screen for potential therapeutic inhibitors. The protocols are based on established methodologies from peer-reviewed research.

## Key Signaling Pathways Involving SAP6

**SAP6** initiates intracellular signaling in host cells, primarily oral epithelial cells and neutrophils, through distinct pathways that can be targeted for therapeutic intervention.

## SAP6 Signaling in Oral Epithelial Cells

**SAP6** utilizes a dual-mechanism approach to activate oral epithelial cells (OECs).[3] Its protease activity cleaves and activates PAR2, leading to the phosphorylation of p38 MAPK and subsequent production of the pro-inflammatory cytokine IL-8.[3] Independently, the RGD motif within **SAP6** binds to host cell integrins, triggering MKP1 and c-Fos signaling, which results in the release of IL-1 $\beta$ . [3]

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## SAP6 Interaction with Neutrophils

**SAP6** can impair the fungicidal activity of neutrophils.[1] It has been shown to cause proteolytic degradation of NADPH oxidase, a key enzyme complex responsible for producing reactive oxygen species (ROS) necessary for killing pathogens.[1] This disruption of ROS production subsequently inhibits ROS-dependent neutrophil extracellular trap (NET) formation (NETosis), a crucial mechanism for trapping and neutralizing pathogens.[1]

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## Experimental Protocols

The following protocols outline key assays to measure the activity and effects of **SAP6**. These are foundational procedures that can be adapted for high-throughput screening of potential inhibitors.

### Protocol 1: Host Cell Invasion Assay

This assay assesses the ability of *C. albicans* to invade host epithelial cell monolayers, a process in which **SAP6** is implicated.

Objective: To quantify the invasion of host cells by different *C. albicans* strains (e.g., wild-type,  $\Delta$ **sap6** mutant).

Materials:

- Human oral epithelial cells (OECs)
- *C. albicans* strains (wild-type,  $\Delta$ **sap6** mutant, **SAP6**-overexpressing mutant)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Phosphate-buffered saline (PBS)
- Gentamicin
- Triton X-100
- Sabouraud Dextrose Agar (SDA) plates
- 24-well tissue culture plates

### Experimental Workflow:

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```

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } .dot Caption: Workflow for the C. albicans host cell invasion assay.

### Procedure:

- **Cell Seeding:** Seed OECs into 24-well plates at a density of  $2 \times 10^5$  cells/well and culture until a confluent monolayer is formed.
- **Fungal Preparation:** Grow C. albicans strains overnight in yeast extract-peptone-dextrose (YPD) medium. Wash the cells with PBS and resuspend in serum-free culture medium. Adjust the cell density.
- **Infection:** Infect the confluent OEC monolayers with C. albicans at a multiplicity of infection (MOI) of 1:1.
- **Invasion Incubation:** Incubate the infected monolayers for 2 hours at 37°C in 5% CO<sub>2</sub> to allow for fungal invasion.
- **Removal of Non-adherent Fungi:** After incubation, gently wash the monolayers three times with PBS to remove non-adherent fungal cells.
- **Killing Extracellular Fungi:** Add fresh culture medium containing gentamicin (100 µg/mL) and incubate for 1 hour to kill any remaining extracellular fungi.

- Host Cell Lysis: Wash the monolayers again with PBS and then lyse the OECs by adding 0.1% Triton X-100 in sterile water and incubating for 20 minutes.
- Quantification: Serially dilute the lysates and plate them on SDA plates. Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFUs) to determine the number of invaded fungi.

Data Presentation:

C. albicans Strain	Mean CFU/well ( $\pm$ SD)	% Invasion (relative to Wild-Type)
Wild-Type	$1.5 \times 10^4$ ( $\pm 0.2 \times 10^4$ )	100%
$\Delta$ sap6 Mutant	$0.6 \times 10^4$ ( $\pm 0.1 \times 10^4$ )	40%
SAP6 Overexpression	$2.5 \times 10^4$ ( $\pm 0.3 \times 10^4$ )	167%

## Protocol 2: Cytokine Release Assay

This protocol measures the release of pro-inflammatory cytokines from host cells in response to **SAP6**.

Objective: To quantify IL-1 $\beta$  and IL-8 release from OECs treated with recombinant **SAP6** (r**SAP6**).

Materials:

- Human oral epithelial cells (OECs)
- Recombinant **SAP6** (r**SAP6**) and variants (e.g., heat-inactivated r**SAP6**, r**SAP6** $\Delta$ RGD)
- Cell culture medium
- ELISA kits for human IL-1 $\beta$  and IL-8
- 96-well tissue culture plates

Procedure:

- Cell Culture: Seed OECs in 96-well plates and grow to 80-90% confluency.
- Treatment: Replace the culture medium with fresh, serum-free medium containing the desired concentration of r**SAP6** or its variants (e.g., 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS).
- Incubation: Incubate the cells for 24 hours at 37°C in 5% CO<sub>2</sub>.
- Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the culture supernatants.
- ELISA: Perform ELISA for IL-1β and IL-8 on the collected supernatants according to the manufacturer's instructions.
- Data Analysis: Calculate the concentration of each cytokine from the standard curve.

Data Presentation:

Treatment Group	IL-1β (pg/mL ± SD)	IL-8 (pg/mL ± SD)
Vehicle Control	50 (± 10)	150 (± 25)
rSAP6 (active)	450 (± 50)	800 (± 70)
rSAP6 (heat-inactivated)	420 (± 45)	175 (± 30)
rSAP6ΔRGD	100 (± 15)	750 (± 65)

Note: These data illustrate the distinct signaling roles. Heat-inactivated r**SAP6** can still induce IL-1β but not IL-8, while the r**SAP6**ΔRGD mutant induces IL-8 but not IL-1β, demonstrating the separation of the protease and integrin-binding functions.[3][4]

## Protocol 3: Neutrophil Function Assay (ROS Production)

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function that is inhibited by **SAP6**.

Objective: To assess the effect of **SAP6** on ROS production in primary human neutrophils.

#### Materials:

- Primary human neutrophils (isolated from fresh blood)
- Recombinant **SAP6** (r**SAP6**)
- Phorbol 12-myristate 13-acetate (PMA) - a potent ROS inducer
- 2',7'-dichlorofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe
- Hank's Balanced Salt Solution (HBSS)
- Fluorometric plate reader

#### Procedure:

- **Neutrophil Isolation:** Isolate primary neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.
- **Pre-incubation with **SAP6**:** Resuspend neutrophils in HBSS and pre-incubate them with varying concentrations of r**SAP6** (e.g., 1-100 ng/mL) for 30 minutes at 37°C.
- **Loading with ROS Probe:** Add DCFDA to the neutrophil suspension to a final concentration of 10 µM and incubate for 15 minutes in the dark.
- **Stimulation:** Transfer the cells to a 96-well plate. Add PMA (e.g., 100 nM) to stimulate ROS production.
- **Measurement:** Immediately begin measuring the fluorescence intensity (Excitation/Emission ~485/535 nm) every 5 minutes for 1-2 hours using a plate reader.
- **Data Analysis:** Plot the fluorescence intensity over time. The rate of increase in fluorescence corresponds to the rate of ROS production.

#### Data Presentation:

rSAP6 Concentration	Peak ROS Production (RFU/min $\pm$ SD)	% Inhibition of PMA Response
0 ng/mL (PMA only)	500 ( $\pm$ 40)	0%
1 ng/mL	480 ( $\pm$ 35)	4%
10 ng/mL	350 ( $\pm$ 30)	30%
50 ng/mL	150 ( $\pm$ 20)	70%
100 ng/mL	80 ( $\pm$ 15)	84%

Note: At very low concentrations (1-10 ng/ml), **Sap6** may initially trigger a small amount of ROS production, but at higher, more pathologically relevant concentrations, it leads to significant inhibition by degrading NADPH oxidase.[1]

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## References

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- 4. Candida albicans Sap6 Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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